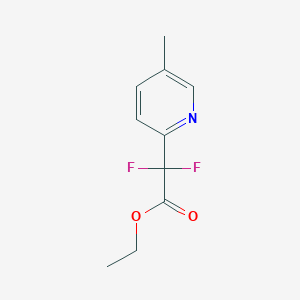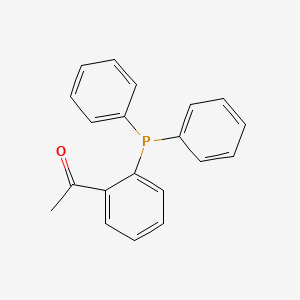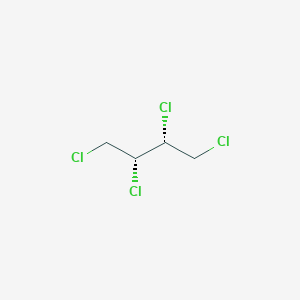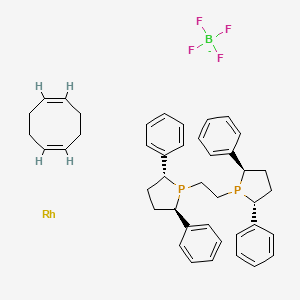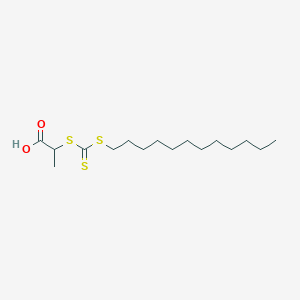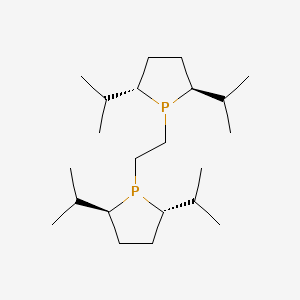
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is a chiral C2-symmetric ligand. This compound is known for its application in asymmetric hydrogenation reactions, where it forms active catalysts upon ligation with metal complexes. Its unique structure and properties make it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
The primary target of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is metal complexes . This compound, a chiral C2-symmetric ligand, ligates with metal complexes to form active catalysts .
Mode of Action
1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane interacts with its targets (metal complexes) through a process known as ligation . This interaction results in the formation of active catalysts that are used in asymmetric hydrogenation .
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . Asymmetric hydrogenation is a type of chemical reaction where hydrogen is added across a double bond or triple bond in a molecule, and it is particularly important in the field of pharmaceuticals for the production of chiral molecules .
Pharmacokinetics
It’s important to note that this compound isinsoluble in water , which could impact its bioavailability in biological systems.
Result of Action
The result of the action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is the formation of active catalysts that are used in asymmetric hydrogenation . This can lead to the production of chiral molecules, which are crucial in many areas of chemistry, particularly in the creation of pharmaceuticals .
Action Environment
The action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane can be influenced by various environmental factors. For instance, it is air-sensitive , meaning its stability and efficacy can be affected by exposure to air. Additionally, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane involves the reaction of 2,5-di-i-propylphospholane with ethylene dichloride under specific conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phospholane rings. The process is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phospholane rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Scientific Research Applications
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is widely used in scientific research due to its ability to form chiral catalysts. Some of its applications include:
Chemistry: Used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane
- 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
Uniqueness
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is unique due to its specific steric and electronic properties, which make it highly effective in asymmetric hydrogenation reactions. Its di-i-propyl groups provide a distinct steric environment that enhances the selectivity and efficiency of the catalytic processes compared to similar compounds.
Properties
CAS No. |
528854-34-4 |
|---|---|
Molecular Formula |
C22H44P2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2R,5S)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane |
InChI |
InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22+,24?/m1/s1 |
InChI Key |
IRVIFEWWPYKALC-ZNQKHLGQSA-N |
SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@H]2C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


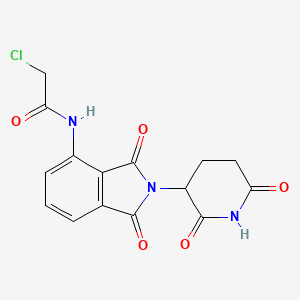
![(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
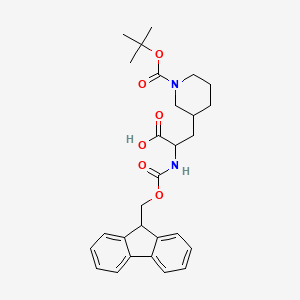
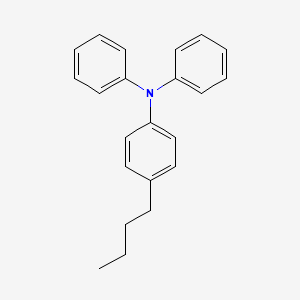
![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
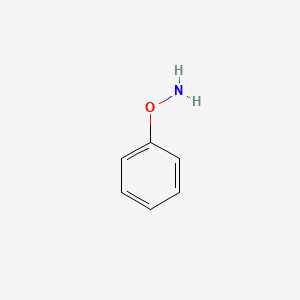
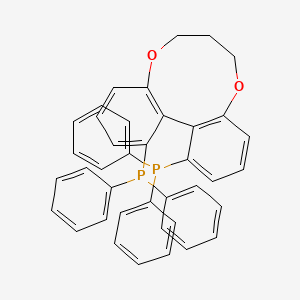
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)
